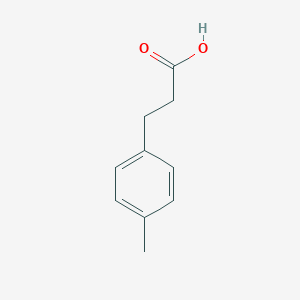

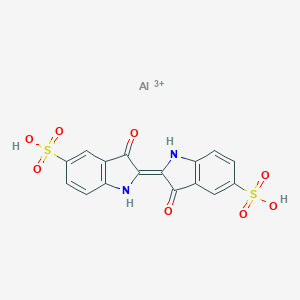

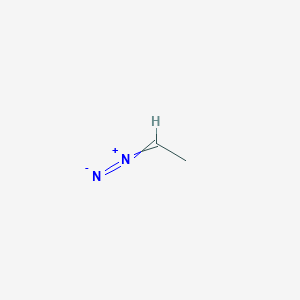

![molecular formula C9H7ClO B072528 双环[4.2.0]辛-1,3,5-三烯-7-甲酰氯 CAS No. 1473-47-8](/img/structure/B72528.png)

双环[4.2.0]辛-1,3,5-三烯-7-甲酰氯

描述

Synthesis Analysis

The synthesis of bicyclic compounds like Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride often involves catalytic annulations and cycloalkenylation processes. For instance, catalytic annulations of Nazarov reagent and vinyl 1,2-diketones under Brønsted base catalysis have been reported for the stereodivergent synthesis of related bicyclo[3.2.1]octenes, showcasing the diversity of methods available for constructing bicyclic skeletons (Liu et al., 2020). Additionally, palladium-catalyzed cycloalkenylation has facilitated the synthesis of bicyclo[4.3.0]nonanes and related structures, highlighting the role of transition metal catalysis in synthesizing complex bicyclic compounds (Toyota et al., 2002).

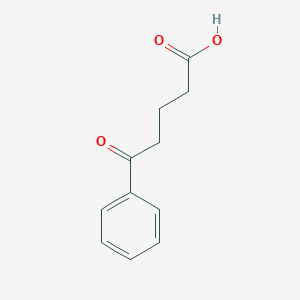

Molecular Structure Analysis

The molecular structure of bicyclic compounds is critically important in determining their chemical reactivity and physical properties. For example, the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands has showcased the significance of structural features in achieving high enantioselectivity in catalytic reactions (Otomaru et al., 2005). The detailed molecular structure analysis aids in understanding the electronic and steric effects that influence the compound's reactivity and stability.

Chemical Reactions and Properties

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride participates in a variety of chemical reactions due to its unique structure. For instance, Diels-Alder reactions have been utilized for the synthesis of related bicyclo[2.2.2]octenones and octadienones, demonstrating the compound's versatility in forming new chemical bonds and structures (Lin et al., 2004). The compound's reactivity is further highlighted by its participation in cycloaddition reactions, enabling the synthesis of complex molecular architectures.

科学研究应用

基础有机反应

双环[4.2.0]辛-1,3,5-三烯-7-甲酰氯的主要应用领域之一是研究基础有机反应。例如,该化合物已被用于探索 Cope 重排,这是一种涉及 [3,3]-σ迁移的热重排。它作为前体或中间体参与反应,研究复杂有机转化的机理途径和热力学 Doering & Roth, 1963。

材料科学与聚合物化学

在聚合物化学领域,双环[4.2.0]辛-1,3,5-三烯-7-甲酰氯促进了新材料的开发。一项研究展示了它在通过开环复分解聚合形成梯度共聚物中的用途,突出了它在设计具有定制表面性能和热稳定性的聚合物中的作用。此应用展示了该化合物在创造具有在各种工业和技术领域潜在用途的高级材料方面的多功能性 Boadi & Sampson, 2021。

属性

IUPAC Name |

bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRRANOWXWHKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629203 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |

CAS RN |

1473-47-8 | |

| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。